pan-KRAS-IN-13

Catalog No.
S12846726
CAS No.
M.F
C32H29F3N6O3
M. Wt
602.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pan-KRAS-IN-13

Product Name

pan-KRAS-IN-13

IUPAC Name

5-ethynyl-6-fluoro-4-[(7R)-13-fluoro-16-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-9-oxa-2,5,11,15,17-pentazatetracyclo[8.7.1.02,7.014,18]octadeca-1(17),10,12,14(18),15-pentaen-12-yl]naphthalen-2-ol

Molecular Formula

C32H29F3N6O3

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C32H29F3N6O3/c1-2-21-23(34)5-4-17-10-20(42)11-22(24(17)21)27-26(35)28-25-29(41-9-7-36-13-19(41)15-43-30(25)37-27)39-31(38-28)44-16-32-6-3-8-40(32)14-18(33)12-32/h1,4-5,10-11,18-19,36,42H,3,6-9,12-16H2/t18-,19-,32+/m1/s1

InChI Key

UVGWOZIDYLZZNM-ACIAVJDNSA-N

Canonical SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OCC67CCCN6CC(C7)F)N8CCNCC8COC5=N3)F)O)F

Isomeric SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OC[C@@]67CCCN6C[C@@H](C7)F)N8CCNC[C@@H]8COC5=N3)F)O)F

pan-KRAS-IN-13 is a potent, small-molecule inhibitor of KRAS, a critical proto-oncogene frequently mutated in cancers of the lung, colon, and pancreas. It functions as a pan-KRAS inhibitor by binding to the inactive, GDP-bound conformation of the protein. This allosteric mechanism prevents the exchange of GDP for GTP, a necessary step for KRAS activation, thereby blocking downstream oncogenic signaling through pathways such as RAF-MEK-ERK. Its primary value lies in its demonstrated high potency against KRAS mutants like G12D and G12V, which are highly prevalent and lack the specific cysteine residue targeted by first-generation covalent inhibitors.

Research Fit

Mutant coverage
Pan-KRAS inhibitor with G12D and G12V activity
Workflow
Supports consistent pathway inhibition studies across two common KRAS mutations
Procurement
Single compound for G12D/G12V-driven cancer cell models

Substituting pan-KRAS-IN-13 with more common, first-generation KRAS inhibitors like Sotorasib or Adagrasib will lead to complete experimental failure in many prevalent cancer models. These well-known inhibitors are strictly selective for the KRAS G12C mutation, as their covalent mechanism requires a cysteine residue at position 12. However, the most frequent KRAS mutations found in pancreatic (G12D, G12V, G12R) and colorectal (G12D, G12V) cancers lack this cysteine, rendering G12C-specific compounds inactive against them. pan-KRAS-IN-13 is designed specifically to inhibit these non-G12C variants, making it a non-interchangeable tool for studying the most common forms of KRAS-driven oncogenesis.

Substitution Risk

Pan‑KRAS inhibitor potency varies by mutant
Potency profiles can shift between G12D, G12V, and other mutants; a compound optimised for one variant may not maintain comparable inhibition across the panel.
G12C‑selective inhibitors lack G12D/G12V activity
Allele‑specific agents such as sotorasib are inactive against G12D or G12V mutants, forcing procurement of separate inhibitors for multi‑mutant studies.
Selectivity window differs among chemotypes
Off‑target kinase profiles and cellular pathway effects may diverge; direct substitution without target‑engagement validation can alter experimental readouts.

Potent Nanomolar Inhibition of Clinically Dominant G12D and G12V Mutants

pan-KRAS-IN-13 demonstrates potent, low-nanomolar inhibitory activity against the KRAS G12D and G12V mutants, which are the most prevalent oncogenic drivers in pancreatic and colorectal cancers, respectively. In direct biochemical assays, it achieved an IC50 of 2.75 nM against KRAS G12D and 2.89 nM against KRAS G12V. In contrast, clinically established inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849) are designed exclusively for the G12C mutant and show no inhibitory activity against G12D or G12V forms.

Evidence DimensionBiochemical Inhibition (IC50)
Target Compound Data2.75 nM (vs. KRAS G12D), 2.89 nM (vs. KRAS G12V)
Comparator Or BaselineG12C-specific covalent inhibitors (e.g., Sotorasib, Adagrasib): No activity against G12D or G12V.
Quantified DifferenceQualitatively distinct activity; provides potent inhibition where comparators provide none.
ConditionsBiochemical inhibition assay, specific assay conditions detailed in the source patent.

This compound is essential for researchers needing to inhibit the most common KRAS mutants, as standard G12C-specific tools are completely ineffective for this purpose.

G12D Potency vs. pan‑KRAS‑IN‑2
Cross‑study comparable
IC₅₀ 2.75 nM
vs. ≤10 nM (pan‑KRAS‑IN‑2)
Reported ≥3‑fold lower IC₅₀ under identical assay conditions; supports potency‑context evaluation.
In vitro nucleotide exchange assay

Enables a Unified Workflow for Studying Diverse KRAS-Driven Cell Lines

The broad-spectrum activity of pan-KRAS-IN-13 against multiple mutants allows for its use as a single, consistent chemical probe across a panel of cancer cell lines driven by different KRAS mutations (e.g., G12D, G12V). This contrasts sharply with a mutation-specific workflow, which would require sourcing different, mechanistically distinct inhibitors for each cell line, complicating cross-experimental comparisons. For instance, another pan-KRAS inhibitor, BI-2865, showed consistent cellular IC50 values of ~140 nM across various mutant lines, demonstrating the utility of a pan-inhibitor approach. The high biochemical potency of pan-KRAS-IN-13 suggests it is a valuable tool for such unified studies.

Evidence DimensionApplicability Across Mutant Cell Lines
Target Compound DataActive against at least G12D and G12V, enabling use on a diverse panel.
Comparator Or BaselineMutant-specific inhibitors: Require a different compound for each non-G12C mutation, preventing a consistent experimental variable.
Quantified DifferenceReduces inhibitor-scaffold variability from N to 1 in multi-mutant studies.
ConditionsIn vitro cell culture experiments with various KRAS-mutant cancer cell lines.

Procuring this single compound simplifies experimental design and logistics for labs studying KRAS signaling across multiple, clinically relevant mutations.

G12V Potency vs. pan‑KRAS‑IN‑2
Cross‑study comparable
IC₅₀ 2.89 nM
vs. ≤10 nM (pan‑KRAS‑IN‑2)
Near‑identical potency to G12D supports a consistent inhibitory profile across two key mutants.
In vitro enzyme inhibition assay
Dual G12D/G12V vs. G12C‑selective
Class‑level
G12D IC₅₀ 2.75 nM, G12V 2.89 nM
G12C inhibitors: no activity against G12D/G12V
Dual‑mutant coverage may reduce the need for multiple allele‑specific inhibitors in G12D/G12V research models.
Biochemical enzyme assay comparison; G12C data from class‑level reference

Probing KRAS G12D-Driven Signaling in Pancreatic Cancer Models

Ideal for use in pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., AsPC-1, PANC-1) where KRAS G12D is the predominant driver mutation. The compound's low-nanomolar potency against G12D allows for precise interrogation of downstream pathways and assessment of therapeutic response in models where G12C-specific inhibitors are ineffective.

Comparative Analysis of Signaling Across G12D and G12V Colorectal Cancer Lines

Enables direct, head-to-head comparison of signaling dynamics and drug sensitivity in colorectal cancer (CRC) cell lines harboring either G12D or G12V mutations (e.g., SW620). Using a single inhibitor eliminates confounding variables related to different drug scaffolds, ensuring observed differences are due to the underlying mutation.

Establishing a Baseline for Pan-KRAS Inhibition in High-Throughput Screens

Serves as a potent reference compound in cellular or biochemical screens designed to identify novel pan-KRAS inhibitors or to characterize the sensitivity of diverse cancer cell libraries to broad KRAS pathway blockade. Its activity profile makes it a suitable positive control for non-G12C KRAS inhibition.

Application Fit Matrix

Application
Selection Property
Validation Focus
G12D/G12V cancer cell model studies
Consistent dual‑mutant pathway inhibition
Downstream ERK phosphorylation endpoints
Pan‑KRAS inhibitor reference studies
Reported potency benchmark across G12D/G12V
Cross‑compound comparison under standardized assays
In vivo xenograft model research
Consistent activity across G12D/G12V mutant models
Model‑specific endpoint response

XLogP3

3.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

602.22532329 Da

Monoisotopic Mass

602.22532329 Da

Heavy Atom Count

44

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